molecular formula C10H11F3N2O3S B2431050 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 937597-53-0

2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2431050
M. Wt: 296.26
InChI Key: ZXHRWCWXFSGEDN-UHFFFAOYSA-N
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Description

The compound “2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a tetrahydrofuran group, which is a type of ether, attached to an amino group. This is connected to a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. The thiazole ring is substituted with a trifluoromethyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran group would introduce some ring strain, and the electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the reactivity of the thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. The amino group could act as a nucleophile in reactions, while the carboxylic acid group could act as an acid. The thiazole ring might also undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the nonpolar tetrahydrofuran and trifluoromethyl groups could increase its solubility in organic solvents .

Scientific Research Applications

Biological Activities

2-Amino-1,3-thiazole-4-carboxylic acid derivatives, including structures similar to the specified compound, have demonstrated significant biological activities. A study by Fengyun et al. (2015) synthesized a series of these derivatives and evaluated their fungicidal and antivirus activities. Some compounds showed more than 50% activity against six tested fungi and exhibited good activity against Tobacco Mosaic Virus (TMV) in different models in vivo. This suggests potential applications in controlling fungi and virus infections (Li Fengyun et al., 2015).

Antibacterial Properties

Dulaimy et al. (2017) synthesized 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives and evaluated their structures and antibacterial properties. The study indicates that derivatives of 2-Amino-1,3-thiazole-4-carboxylic acid might have practical applications in developing new antibacterial agents (Zina K. Al Dulaimy et al., 2017).

Synthesis of Peptidomimetics

Research by Hanessian et al. (2005) involved the synthesis of diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids, which are structurally related to the specified compound. These were used in the synthesis of peptidomimetics intended as inhibitors of the enzyme BACE1, relevant in Alzheimer's disease research (S. Hanessian et al., 2005).

Synthesis of Constrained Heterocyclic γ-Amino Acids

Mathieu et al. (2015) reported a chemical route to synthesize 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable as mimics of protein secondary structures. These findings suggest potential applications in designing constrained heterocyclic γ-amino acids for biochemical research (L. Mathieu et al., 2015).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-6(8(16)17)19-9(15-7)14-4-5-2-1-3-18-5/h5H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHRWCWXFSGEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(S2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

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